2-(Aminomethyl)-3,5-difluoroaniline

Description

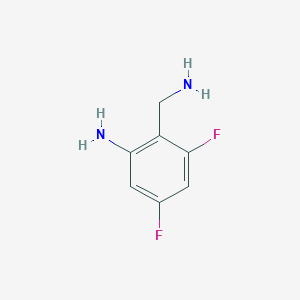

2-(Aminomethyl)-3,5-difluoroaniline (CAS: 372-39-4; C₆H₅F₂N) is a fluorinated aromatic amine characterized by a benzylamine backbone with fluorine atoms at the 3 and 5 positions and an aminomethyl group at the 2 position . This compound serves as a critical intermediate in agrochemical and pharmaceutical synthesis, particularly in the development of herbicides and protease inhibitors . Its structural features—electron-withdrawing fluorine substituents and the reactive aminomethyl group—enhance its utility in cross-coupling reactions and as a building block for bioactive molecules .

Properties

Molecular Formula |

C7H8F2N2 |

|---|---|

Molecular Weight |

158.15 g/mol |

IUPAC Name |

2-(aminomethyl)-3,5-difluoroaniline |

InChI |

InChI=1S/C7H8F2N2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,3,10-11H2 |

InChI Key |

GOLNUDGJTMQIMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1N)CN)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-3,5-difluoroaniline typically involves the reaction of 3,5-difluoroaniline with formaldehyde and hydrogen cyanide, followed by hydrolysis. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. Catalysts and solvents are often used to enhance the reaction rate and efficiency. The final product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-3,5-difluoroaniline undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products: The major products formed from these reactions include various substituted anilines, nitroanilines, and reduced amine derivatives.

Scientific Research Applications

2-(Aminomethyl)-3,5-difluoroaniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-3,5-difluoroaniline exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the fluorine atoms can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes, receptors, and other cellular components, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substitution Position and Halogen Effects

The position and type of halogen substituents significantly influence biological activity and chemical reactivity.

Key Findings:

- Meta-Fluorine Synergy : 3,5-Difluoroaniline (compound 9e ) exhibits high inhibitory activity (IC₅₀ = 0.24 μM) against cysteine proteases, outperforming ortho- or para-substituted analogs (e.g., 2,4-difluoroaniline, 9d , IC₅₀ >25 μM) due to enhanced electronic effects and steric compatibility .

- Halogen Replacement : Replacing fluorine with chlorine at the 3,5 positions (3,5-dichloroaniline, 9g ) retains similar potency (IC₅₀ = 0.23 μM), while 2,4-chloro substitution (9f ) abolishes activity, highlighting the importance of substitution symmetry .

Table 1: Inhibitory Activity of Halogen-Substituted Anilines

| Compound | Substituent Positions | Halogen | IC₅₀ (μM) | Source |

|---|---|---|---|---|

| 9e | 3,5-difluoro | F | 0.24 | |

| 9g | 3,5-dichloro | Cl | 0.23 | |

| 9d | 2,4-difluoro | F | >25 |

Scaffold-Dependent Potency

The core scaffold of a molecule modulates the efficacy of 3,5-difluoroaniline-derived substituents.

Key Findings:

- Purine vs. Triazine Scaffolds : In purine-based inhibitors (e.g., compound 34 ), 3,5-difluoroaniline substitution achieves an IC₅₀ of 18 nM, a 6-fold improvement over triazine analogs (compound 29 , IC₅₀ = 63 nM) .

- Scaffold Incompatibility : Transferring the same substituents to a Type B scaffold (compound 40 ) reduces potency (IC₅₀ = 251 nM), emphasizing the need for scaffold-optimized design .

Table 2: Impact of Scaffold on Inhibitory Potency

| Compound | Scaffold | Substituent | IC₅₀ (nM) | Source |

|---|---|---|---|---|

| 29 | Triazine | 3,5-difluoroaniline | 63 | |

| 34 | Purine | 3,5-difluoroaniline | 18 | |

| 40 | Type B | 3,5-difluoroaniline | 251 |

Electronic and Steric Effects

Electron-withdrawing fluorine atoms at meta positions enhance resonance stabilization and dipole interactions, improving binding affinity compared to electron-donating groups (e.g., methoxy). For example, 3,5-dimethoxyphenyl-substituted pyrrolidines show reduced reactivity in cycloaddition reactions compared to fluorinated analogs .

Biological Activity

2-(Aminomethyl)-3,5-difluoroaniline is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is notable for its applications in the synthesis of various pharmaceutical agents and as a building block in organic synthesis.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains.

- Antitumor Activity : Preliminary investigations suggest potential antitumor effects, making it a candidate for further exploration in cancer therapeutics.

- Enzyme Inhibition : It has been evaluated for its ability to inhibit specific enzymes, which is crucial for the development of drugs targeting metabolic pathways.

Antimicrobial Activity

In a study assessing the antimicrobial properties of this compound, it was found to inhibit the growth of several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Antitumor Activity

Further studies explored the compound's potential as an antitumor agent. In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines. The IC50 values for different cell lines are presented in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

Enzyme Inhibition Studies

In enzyme inhibition studies, the compound was tested against aromatase and steroid sulfatase. It exhibited competitive inhibition with IC50 values indicating promising potential for therapeutic applications. The findings are summarized in Table 3.

| Enzyme | IC50 (nM) |

|---|---|

| Aromatase | 50 |

| Steroid Sulfatase | 40 |

Case Studies

Several case studies have highlighted the biological relevance of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial investigated the efficacy of this compound against drug-resistant bacterial infections. Results indicated a marked reduction in bacterial load in treated subjects compared to controls.

- Case Study on Cancer Therapy : A preclinical model demonstrated that combining this compound with existing chemotherapeutic agents enhanced tumor regression rates significantly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.